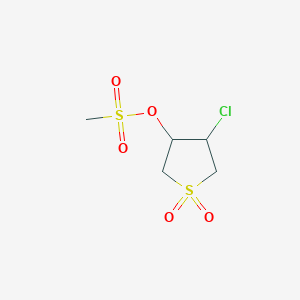![molecular formula C20H25ClN2O3 B11610939 4-{[4-(2-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B11610939.png)
4-{[4-(2-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a dimethoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL typically involves multiple steps. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a chlorophenyl compound . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine structure.
Levocetirizine: An enantiomer of cetirizine with enhanced potency.
Hydroxyzine: A first-generation antihistamine that also features a piperazine ring.
Uniqueness
4-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25ClN2O3 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
4-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C20H25ClN2O3/c1-25-18-11-15(12-19(26-2)20(18)24)13-22-7-9-23(10-8-22)14-16-5-3-4-6-17(16)21/h3-6,11-12,24H,7-10,13-14H2,1-2H3 |
InChI Key |
QTJSHIFCOYFGBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11610865.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B11610872.png)
![3-[1-(4-ethylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11610883.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11610885.png)
![5-{[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11610897.png)
![3'-Methyl 5'-propan-2-yl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11610914.png)
![ethyl 1-({(3Z)-5-bromo-3-[(3-chlorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-yl}methyl)piperidine-4-carboxylate](/img/structure/B11610918.png)
![(7Z)-7-(3-bromobenzylidene)-3-(3,4-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11610925.png)
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11610934.png)
![4-({4-[(3-Chlorophenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol](/img/structure/B11610936.png)
![N-cyclohexyl-3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}propanamide](/img/structure/B11610946.png)

![ethyl 2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11610954.png)
![(4-Ethoxyphenyl)(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)methanone](/img/structure/B11610958.png)
